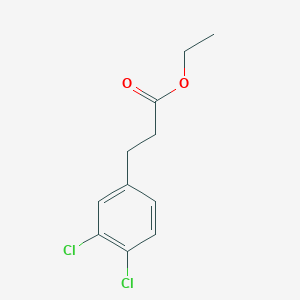

Ethyl 3-(3,4-dichlorophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dichlorophenyl)propanoate, commonly known as EDCP, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 88-90°C and a boiling point of 215°C. EDCP is a member of the class of compounds known as phenylpropanoates, and it is a highly versatile compound with a wide range of applications in various scientific fields.

Scientific Research Applications

1. Polymorphism in Pharmaceutical Compounds

A study by Vogt et al. (2013) explored two polymorphic forms of a pharmaceutical compound closely related to Ethyl 3-(3,4-dichlorophenyl)propanoate. They used various spectroscopic and diffractometric techniques to characterize these forms, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).

2. Degradation in Wastewater Treatment

Sun and Pignatello (1993) identified organic intermediates, including derivatives of Ethyl 3-(3,4-dichlorophenyl)propanoate, in the degradation process of 2,4-dichlorophenoxyacetic acid during wastewater treatment. This research is crucial for understanding the environmental fate of these compounds in advanced oxidation processes (Sun & Pignatello, 1993).

3. Thermochemistry in Biofuels

El‐Nahas et al. (2007) studied ethyl propanoate, a compound similar to Ethyl 3-(3,4-dichlorophenyl)propanoate, focusing on its thermochemistry and kinetics in biofuel applications. They evaluated initiation reactions and intermediate products from unimolecular decomposition reactions, providing insights into the potential use of these compounds in biofuel production (El‐Nahas et al., 2007).

4. Catalytic Activity in Hydrogenation

Sivakumar and Phani (2011) developed a novel polymer-supported system for catalytic reactions using derivatives of Ethyl 3-(3,4-dichlorophenyl)propanoate. Their work highlights the potential of these compounds in catalyzing significant chemical reactions like hydrogenation (Sivakumar & Phani, 2011).

5. Insect Growth Regulation

Research by Devi and Awasthi (2022) involved synthesizing and studying a compound structurally similar to Ethyl 3-(3,4-dichlorophenyl)propanoate as an insect growth regulator. They focused on its structure, computational parameters, and bioactivity, offering a new perspective on pest control and agricultural applications (Devi & Awasthi, 2022).

properties

IUPAC Name |

ethyl 3-(3,4-dichlorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKDERRNURRWRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3,4-dichlorophenyl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

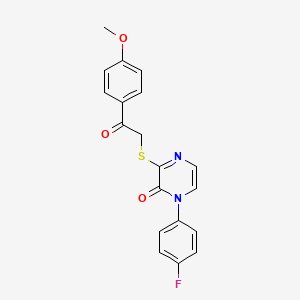

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913545.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

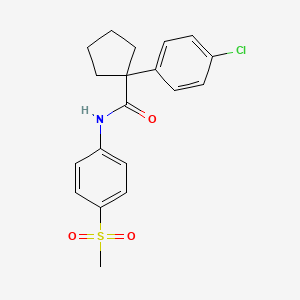

![3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2913558.png)

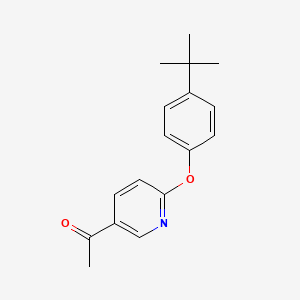

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2913560.png)

![2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2913564.png)